Benzophenone phenylhydrazone (CAS 574-61-8) is an aryl hydrazone with the molecular formula C₁₉H₁₆N₂ and a molecular weight of 272.3 g/mol [1]. It is a solid with a melting point range of 135–137 °C (lit.) and a reported density of 1.03 g/cm³ [2]. Its thermochemical data include a standard enthalpy of formation (ΔfH°solid) of 42.3 kJ/mol and a standard enthalpy of combustion (ΔcH°solid) of -9852.5 kJ/mol [3]. The compound serves as a foundational scaffold in coordination chemistry, analytical reagent development, and mechanistic organic synthesis [4].
Coordination chemistry scaffold
Analytical reagent development
Mechanistic organic synthesis probe
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 68456, Benzophenone phenylhydrazone. Accessed April 16, 2026. View Source
[2] Molbase. N'-(Benzhydrylidene)-N-phenylhydrazine. Accessed April 16, 2026. View Source
[3] National Institute of Standards and Technology (NIST). Methanone, diphenyl-, phenylhydrazone. NIST Chemistry WebBook, SRD 69. Accessed April 16, 2026. View Source
[4] Bej, S., Das, R., Pal, R., & Banerjee, P. Conjoining the benefits of an additional phenyl ring in a simple benzophenone hydrazone-based platform @ discriminatory recognition of F− over CN− with quantitation of aqueous Cu2+: New tricks for an old dog. Journal of Molecular Liquids, 2024, 125781. View Source
Benzophenone Phenylhydrazone Substitution Risks
Hydrazones are a broad and structurally diverse class of compounds, and substitution of benzophenone phenylhydrazone with other benzophenone hydrazones or simpler aldehyde/ketone hydrazones introduces quantifiable differences in chemical behavior and functional utility. For instance, the presence and position of substituents on the phenyl rings fundamentally alter hydrogen bonding networks, as demonstrated by the divergent intramolecular interactions (NO₂⋯NH⋯π bifurcated bond vs. NH⋯π bond) observed in ortho- vs. para-nitrophenylhydrazone derivatives [1]. Furthermore, the kinetics of oxidative transformations are highly sensitive to substituent electronic effects, with Hammett ρ values (e.g., ρ = –1.95 for arylhydrazine substituents) directly correlating to reaction rates [2]. Even seemingly minor modifications, such as adding a single phenyl ring to a benzophenone hydrazone sensor platform, can drastically enhance the detection limit (LOD) for Cu²⁺ from 0.7 ppm to 0.16 ppm and enable discriminatory recognition of F⁻ over CN⁻ [3]. These data underscore that subtle structural variations in hydrazone scaffolds lead to non-linear and difficult-to-predict changes in performance, making direct substitution of benzophenone phenylhydrazone a high-risk approach without empirical validation.
Phenyl ring substituents fundamentally alter intramolecular hydrogen bonding motifs.
Oxidative kinetics are highly sensitive to electronic effects (Hammett ρ) of analogs.
Even minor scaffold changes can non-linearly shift sensor detection limits and selectivity.
[1] Drew, M. G. B., & Willey, G. R. Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone and benzophenone (4-nitrophenyl)hydrazone. J. Chem. Soc., Perkin Trans. 2, 1986, 215-220. View Source
[2] Harrison, M. J., Norman, R. O. C., & Gladstone, W. A. F. Reactions of lead tetra-acetate. Part IX. The mechanism of reaction with ketone arylhydrazones. J. Chem. Soc. B, 1967, 735. View Source
[3] Bej, S., Das, R., Pal, R., & Banerjee, P. Conjoining the benefits of an additional phenyl ring in a simple benzophenone hydrazone-based platform @ discriminatory recognition of F− over CN− with quantitation of aqueous Cu2+: New tricks for an old dog. Journal of Molecular Liquids, 2024, 125781. View Source
Benzophenone Phenylhydrazone vs. Analogs
Photolytic Regeneration Efficiency
Benzophenone phenylhydrazone undergoes photolysis in benzene under oxygen with a high-pressure mercury lamp to regenerate benzophenone in quantitative yield [1]. This behavior contrasts sharply with aliphatic ketone phenylhydrazones such as cyclohexanone phenylhydrazone, which under similar conditions (methanol, low-pressure lamp) yields cyclohexanone in very poor yield [1].
This differential photolability is critical for researchers employing phenylhydrazones as carbonyl protecting groups, as it dictates the feasibility and efficiency of deprotection steps in complex syntheses.
[1] Nakamura, Y., & Iwata, C. Formation of Ketones from Their Hydrazones and Oximes under Photolytic Conditions in the Presence of Oxygen. Nippon Kagaku Kaishi, 1976(7), 1097-1099. View Source
PGHS Dioxygenase Substrate Activity
Benzophenone phenylhydrazone serves as a substrate for the dioxygenase reaction of prostaglandin synthase (PGHS), exhibiting a maximum initial rate of O₂ consumption of 8 mol (mol of PGHS)⁻¹ s⁻¹ [1]. This rate is substantially lower than that of an aliphatic analog, hexanal phenylhydrazone, which displays a rate of 230 mol (mol of PGHS)⁻¹ s⁻¹ under the same assay conditions [1].
Hexanal phenylhydrazone: 230 mol (mol of PGHS)⁻¹ s⁻¹
Quantified Difference
~29-fold lower activity
Conditions
PGHS dioxygenase assay
Why This Matters
This 29-fold difference in enzyme substrate turnover rate is a key differentiator for studies investigating the structure-activity relationship of hydrazones with PGHS or for designing inhibitors with specific kinetic profiles.
[1] Mahy, J. P., Gaspard, S., & Mansuy, D. Phenylhydrazones as new good substrates for the dioxygenase and peroxidase reactions of prostaglandin synthase: Formation of iron(III)-σ-phenyl complexes. Biochemistry, 1993, 32(15), 4014-4021. View Source
Intramolecular Hydrogen Bonding Pattern
The crystal structure of the unsubstituted benzophenone phenylhydrazone serves as a crucial baseline for understanding the hydrogen bonding vagaries in substituted derivatives [1]. While direct data for the parent compound is the structural baseline, its 4-nitrophenyl analog exhibits a definitive intramolecular NH⋯π interaction with H(7)⋯C distances of 2.43 and 2.26 Å [1]. In contrast, the 2-nitrophenyl analog forms an intramolecular NO₂⋯NH⋯π bifurcated hydrogen bond [1]. The IR spectral difference for the NH stretching frequency between crystal and solution states (ΔνNH) is 14–15 cm⁻¹ for the 4-nitro analog, confirming a solid-state specific intramolecular NH⋯π bond [1].
Hydrogen Bonding PatternClass-level inference
Baseline scaffold; ortho- and para-nitro derivatives exhibit distinct NH⋯π and bifurcated motifs.
Baseline for structure-activity rational design
X-ray, IR data from substituted analogs; direct parent data to verify
Qualitative and quantitative bonding differences based on substitution.
Conditions
Single-crystal X-ray diffraction, IR spectroscopy (solid state vs. CHCl₃ solution)
Why This Matters
The unsubstituted benzophenone phenylhydrazone represents the core scaffold, and knowledge of how specific substitutions (like nitro groups) introduce divergent, quantifiable hydrogen bonding interactions is essential for rational design in crystal engineering, supramolecular chemistry, and understanding structure-activity relationships.
[1] Drew, M. G. B., & Willey, G. R. Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone and benzophenone (4-nitrophenyl)hydrazone. J. Chem. Soc., Perkin Trans. 2, 1986, 215-220. View Source
Lead Tetra-Acetate Oxidation Pathway
Oxidation of benzophenone phenylhydrazone by lead tetra-acetate in the presence of alcohols yields a mixture of an azoacetate and an azoether [1]. In contrast, benzophenone benzoyl- and p-nitrobenzoylhydrazone analogs react with lead tetra-acetate via a different pathway, losing nitrogen and giving epoxides as the final products [2]. This demonstrates a fundamental divergence in reaction mechanism and product distribution based on N-substitution.
Lead tetra-acetate oxidation in presence of alcohols (Target); Lead tetra-acetate oxidation (Comparator)
Why This Matters
This pathway differentiation is critical for synthetic chemists who may use lead tetra-acetate as an oxidant. The choice of hydrazone dictates the product outcome, and substituting an aroylhydrazone for a phenylhydrazone would lead to an entirely different synthetic result.
Mechanistic ChemistryOxidationLead Tetra-Acetate
[1] Harrison, M. J., Norman, R. O. C., & Gladstone, W. A. F. Reactions of lead tetra-acetate. Part IX. The mechanism of reaction with ketone arylhydrazones. J. Chem. Soc. B, 1967, 735. View Source
[2] Gladstone, W. A. F., & Norman, R. O. C. Reactions of lead tetra-acetate. Part VI. Further reactions with hydrazones. J. Chem. Soc. C, 1966, 1531-1536. View Source
Benzophenone Phenylhydrazone Applications
Selective Carbonyl Deprotection
Benzophenone phenylhydrazone is an ideal protecting group for benzophenone when a clean, high-yielding deprotection step is required. The demonstrated ability to regenerate the parent ketone in quantitative yield via photolysis under oxygen [1] provides a mild and efficient alternative to harsh acidic or basic hydrolysis methods that may compromise other sensitive functional groups in a multi-step synthesis.
PGHS Mechanistic Probe
This compound is a valuable tool for investigating the dioxygenase activity of PGHS. Its specific, quantifiable turnover rate of 8 mol (mol of PGHS)⁻¹ s⁻¹ [2] allows researchers to use it as a benchmark substrate or competitive inhibitor in assays designed to study the enzyme's active site topology and substrate specificity, particularly in contrast to faster aliphatic substrates like hexanal phenylhydrazone.
Crystal Engineering Scaffold
As the unsubstituted parent compound of a well-studied series of hydrogen-bonding systems, benzophenone phenylhydrazone provides the essential structural baseline for understanding the impact of substituents on molecular conformation and intermolecular interactions. Comparative studies with its ortho- and para-nitrophenyl analogs reveal quantifiable differences in hydrogen bonding geometries (e.g., H⋯C distances of 2.26–2.43 Å) and IR spectral shifts (ΔνNH = 14–15 cm⁻¹) [3], making it a critical reference point for designing new crystalline materials or studying structure-property relationships.
Divergent Oxidative Synthesis Precursor
For research programs exploring oxidative transformations with lead tetra-acetate, benzophenone phenylhydrazone offers a distinct synthetic pathway leading to azoacetate and azoether products [4]. This is fundamentally different from the epoxide-forming pathway of aroylhydrazone analogs [5]. Procurement of this specific hydrazone is therefore essential for accessing this unique product manifold in the development of novel nitrogen-containing compounds.
Application
Selection Property
Validation Focus
Carbonyl deprotection
Photolabile protecting group
Deprotection yield under mild photolytic conditions
PGHS dioxygenase probe
Defined substrate turnover kinetics
Oxygenase assay benchmarking
Crystal engineering scaffold
Unsubstituted hydrazone baseline
Hydrogen bonding architecture comparison
Oxidative synthesis precursor
Azoacetate/azoether product pathway
Reaction product distribution analysis
[1] Nakamura, Y., & Iwata, C. Formation of Ketones from Their Hydrazones and Oximes under Photolytic Conditions in the Presence of Oxygen. Nippon Kagaku Kaishi, 1976(7), 1097-1099. View Source
[2] Mahy, J. P., Gaspard, S., & Mansuy, D. Phenylhydrazones as new good substrates for the dioxygenase and peroxidase reactions of prostaglandin synthase: Formation of iron(III)-σ-phenyl complexes. Biochemistry, 1993, 32(15), 4014-4021. View Source
[3] Drew, M. G. B., & Willey, G. R. Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone and benzophenone (4-nitrophenyl)hydrazone. J. Chem. Soc., Perkin Trans. 2, 1986, 215-220. View Source
[4] Harrison, M. J., Norman, R. O. C., & Gladstone, W. A. F. Reactions of lead tetra-acetate. Part IX. The mechanism of reaction with ketone arylhydrazones. J. Chem. Soc. B, 1967, 735. View Source
[5] Gladstone, W. A. F., & Norman, R. O. C. Reactions of lead tetra-acetate. Part VI. Further reactions with hydrazones. J. Chem. Soc. C, 1966, 1531-1536. View Source
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